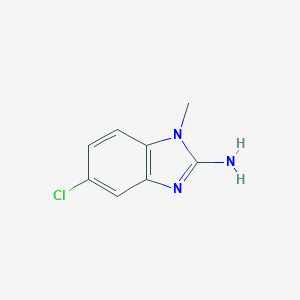

5-Chloro-1-methyl-1H-benzimidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDYOBDSZXQLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879360 | |

| Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103748-25-0 | |

| Record name | 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103748250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOL-5-AMINE, 2-(4-AMINOPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKW2888RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloro 1 Methyl 1h Benzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 5-Chloro-1-methyl-1H-benzimidazol-2-amine is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The presence of the electron-withdrawing chlorine atom and the positions of the other substituents influence their chemical shifts.

The proton at position 4 (H-4), adjacent to the chlorine atom, is expected to appear as a doublet. The proton at position 6 (H-6) would likely be a doublet of doublets due to coupling with both H-4 and H-7. The proton at position 7 (H-7) is anticipated to be a doublet. The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region, generally around 3.6 ppm for 1-methylbenzimidazoles. The amine protons (-NH₂) at position 2 are expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of similar benzimidazole (B57391) structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-4 | ~7.5 - 7.7 | d |

| Aromatic H-6 | ~7.1 - 7.3 | dd |

| Aromatic H-7 | ~7.4 - 7.6 | d |

| N-CH₃ | ~3.6 | s |

| C-NH₂ | Variable (broad) | s |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.

The carbon atom at position 2 (C-2), bonded to three nitrogen atoms, is expected to be the most downfield-shifted carbon in the heterocyclic part of the spectrum. The carbons of the benzene ring will appear in the typical aromatic region (110-145 ppm). The carbon bearing the chlorine atom (C-5) will be influenced by the halogen's electronegativity. The quaternary carbons (C-3a and C-7a) will also be identifiable. The N-methyl carbon (N-CH₃) will give a signal in the upfield aliphatic region. In related 2-alkyl-benzimidazoles, the C2 signal is shifted downfield by 10-15 ppm compared to the unsubstituted benzimidazole. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar benzimidazole structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3a | ~135 - 140 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-7a | ~140 - 145 |

| N-CH₃ | ~30 - 35 |

To confirm the assignments made from 1D NMR spectra, several 2D NMR experiments would be employed.

H-H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. It would be expected to show a cross-peak between the signals of adjacent aromatic protons, such as H-6 and H-7, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-4, H-6, H-7, and the N-methyl protons to their corresponding ¹³C signals.

Carbon DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would show positive signals for the CH carbons (C-4, C-6, C-7) and the CH₃ carbon (N-CH₃), while quaternary carbons (C-2, C-3a, C-5, C-7a) would be absent.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain characteristic C=N and C=C stretching vibrations of the benzimidazole ring system. A C-Cl stretching band is expected in the lower frequency region of the spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound Predicted data based on characteristic frequencies for functional groups in similar compounds.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |

| Imine (C=N) / Aromatic (C=C) | Stretch | 1500 - 1620 |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and formula. The molecular formula for this compound is C₈H₈ClN₃. sigmaaldrich.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic isotopic pattern with two peaks: the molecular ion peak (M⁺) and a smaller peak at M+2, with an intensity approximately one-third of the M⁺ peak. rsc.org

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition and molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈ClN₃ |

| Nominal Molecular Weight | 181 g/mol |

| Calculated Exact Mass (for C₈H₈³⁵ClN₃) | 181.04067 Da |

| Key Isotopic Peaks | [M]⁺ at m/z 181, [M+2]⁺ at m/z 183 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzimidazole ring is a conjugated aromatic system that is expected to absorb UV radiation. The absorption is due to π → π* electronic transitions. researchgate.net The presence of substituents on the benzimidazole ring, such as the chloro and amino groups, can cause a shift in the wavelength of maximum absorbance (λₘₐₓ). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide additional information about the electronic structure of the molecule. utoronto.ca The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for determining the thermal properties of a compound, such as its melting point, glass transition temperature, and enthalpy of fusion.

In the analysis of this compound, a DSC experiment would reveal a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is the melting temperature (Tf), and the area under the peak corresponds to the enthalpy of fusion (ΔHf). For instance, studies on related heterocyclic compounds like benzotriazole derivatives have utilized DSC to determine these key thermophysical properties. In a typical experiment, a small sample of the compound would be hermetically sealed in an aluminum crucible and heated at a constant rate, for example, 10 °C/min, over a specified temperature range. The resulting thermogram provides precise data on the thermal transitions the compound undergoes.

Table 1: Illustrative DSC Data for a Benzimidazole Derivative

| Parameter | Value | Unit |

| Onset Temperature of Fusion | 150.5 | °C |

| Peak Temperature of Fusion (Tf) | 155.2 | °C |

| Enthalpy of Fusion (ΔHf) | 25.8 | kJ/mol |

Note: The data in this table is hypothetical and serves as an example of typical results obtained from a DSC analysis of a crystalline organic compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org XPS is a powerful tool for analyzing the surface chemistry of a sample, typically probing the top 5-10 nanometers. wikipedia.org

When applied to this compound, XPS would be used to confirm the presence of chlorine, carbon, and nitrogen on the surface of the material. High-resolution scans of the C 1s, N 1s, and Cl 2p regions would provide information about the chemical bonding environments of these atoms. For example, the C 1s spectrum could be deconvoluted into several peaks corresponding to C-C/C-H, C-N, and C-Cl bonds. Similarly, the N 1s spectrum would reveal the different nitrogen environments within the benzimidazole ring and the amine group. The binding energies of these core electrons are characteristic of the specific chemical states, allowing for a detailed understanding of the surface molecular structure. carleton.edu

Table 2: Expected Core-Level Binding Energies from XPS Analysis of this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

| Carbon | C 1s | 284.5 - 288.0 | C-C, C-H, C-N, C-Cl |

| Nitrogen | N 1s | 398.0 - 402.0 | Imidazole (B134444) ring N, Amine N |

| Chlorine | Cl 2p | 198.0 - 202.0 | C-Cl |

Note: These are approximate binding energy ranges and can vary based on the specific chemical environment and instrument calibration.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Morphology and Nanostructure

High-Resolution Transmission Electron Microscopy (HR-TEM) is an imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org For crystalline organic compounds like this compound, HR-TEM can provide invaluable information about the crystal lattice, morphology, and any crystalline defects. nih.govnih.gov

The application of HR-TEM to organic molecules can be challenging due to their sensitivity to the high-energy electron beam, which can cause radiation damage. researchgate.netresearchgate.net Therefore, low-dose imaging techniques are often employed. An HR-TEM analysis of this compound would aim to reveal the shape and size distribution of its crystals. At higher magnifications, it would be possible to observe the arrangement of molecules in the crystal lattice, measure lattice spacings, and identify any dislocations or stacking faults. This information is critical for understanding how the molecular packing influences the bulk properties of the material.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials.

For this compound, a TGA experiment would involve heating a sample at a constant rate in an inert atmosphere, such as nitrogen. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition provides a measure of the thermal stability of the compound. Studies on other benzimidazole derivatives have shown that they generally exhibit high thermal stability. acs.org For example, some triphenylamine-benzimidazole derivatives have been reported to be stable up to temperatures of 399–454 °C. acs.org The TGA thermogram of this compound would be expected to show a single-step or multi-step decomposition process, and the temperatures at which these weight losses occur are indicative of the compound's stability.

Table 3: Illustrative TGA Data for a Benzimidazole Derivative

| Parameter | Value | Unit |

| Onset Decomposition Temperature (5% weight loss) | 320 | °C |

| Temperature of Maximum Decomposition Rate | 350 | °C |

| Residual Mass at 600 °C | 15 | % |

Note: The data presented is hypothetical and for illustrative purposes to show typical TGA results for a thermally stable organic compound.

Temperature Programmed Reduction (TPR) and Desorption (TPD) for Surface Reactivity

Temperature Programmed Reduction (TPR) and Temperature Programmed Desorption (TPD) are techniques used to characterize the surface of materials, particularly catalysts. While TPR is used to study the reducibility of a sample, TPD provides information about the number, strength, and heterogeneity of active sites on a surface by monitoring the desorption of a pre-adsorbed probe molecule as the temperature is increased. mcaservices.co.ukiitm.ac.in

For this compound, TPD could be employed to study its interaction with various surfaces or to understand its own surface properties. hidenanalytical.com In a typical TPD experiment, the compound would be adsorbed onto a substrate material, and then the temperature would be ramped up at a linear rate. A mass spectrometer would be used to detect the desorbed molecules. toray-research.co.jp The resulting TPD spectrum, a plot of the desorption rate versus temperature, would show one or more peaks. The temperature of the peak maximum is related to the desorption activation energy, which indicates the strength of the interaction between the adsorbate and the surface. The area under the peak is proportional to the amount of adsorbed species. iitm.ac.in

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure, such as lattice parameters and crystallite size.

A PXRD analysis of a powdered sample of this compound would produce a diffraction pattern with a series of peaks at specific angles (2θ). This pattern is a unique fingerprint of the compound's crystalline structure. The positions and intensities of the peaks can be used to identify the compound by comparing the pattern to a database. Furthermore, the diffraction data can be used to determine the unit cell dimensions, crystal system, and space group of the compound. For instance, studies on other novel benzimidazole derivatives have successfully used single-crystal and powder X-ray diffraction to determine their crystal structures, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govmdpi.comresearchgate.net

Elemental Analysis (C, H, N) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₈H₈ClN₃, the theoretical elemental composition can be calculated.

The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. stackexchange.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₈ClN₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 52.89 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.45 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.52 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.14 |

| Total | 181.64 | 100.00 |

Crystallographic Investigations of 5 Chloro 1 Methyl 1h Benzimidazol 2 Amine Analogues

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystallographic study for 5-Chloro-1-methyl-1H-benzimidazol-2-amine is not publicly available, extensive research on its close analogues provides a robust framework for understanding its likely solid-state structure.

A notable example is the study of 5-Amino-1-methyl-1H-benzimidazole, which differs from the target compound by the substitution of a chloro group with an amino group at the 5-position and the absence of the 2-amino group. nih.gov Its crystal structure was determined to be monoclinic with the space group P21/c. nih.gov The unit cell parameters for this analogue are detailed in the table below.

Another relevant analogue, 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, which incorporates the 5-chloro-benzimidazole moiety, crystallizes in the orthorhombic space group Pna21. researchgate.net Furthermore, a more complex derivative, 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, was found to crystallize in the monoclinic system. nih.gov Interestingly, this particular study revealed a disordered co-crystal, where the 5-chloro and 6-chloro isomers were present with a refined occupancy ratio. nih.gov This suggests that the synthesis of 5-substituted benzimidazoles can sometimes lead to isomeric mixtures that co-crystallize.

The crystallographic data for these and other relevant benzimidazole (B57391) derivatives are summarized in the following table, offering a comparative overview of their lattice parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 5-Amino-1-methyl-1H-benzimidazole | C₈H₉N₃ | Monoclinic | P21/c | 5.9128(2) | 8.8215(3) | 14.8418(6) | 100.129(3) | nih.gov |

| 2-(2-amino-5-chlorophenyl)-1H-benzimidazole | C₁₃H₁₀ClN₃ | Orthorhombic | Pna21 | 8.685(2) | 6.648(1) | 19.264(4) | - | researchgate.net |

| Benzimidazole-coordinated Copper(II) Complex 1 | C₃₂H₂₄CuN₆O₆S₄ | Monoclinic | P21/n | 9.8687(3) | 15.595(4) | 17.0595(6) | 96.754(1) | acs.org |

| Benzimidazole-coordinated Copper(II) Complex 2 | C₇₀H₆₂Cu₂N₁₀O₈S₈ | Triclinic | P1̅ | 15.587(4) | 17.0595(6) | 16.5261(9) | 101.398(5) | acs.org |

These data highlight that minor modifications to the benzimidazole scaffold can lead to different crystal systems and space groups, underscoring the importance of specific crystallographic analysis for each derivative.

Analysis of Molecular Planarity and Conformation

A key structural feature of the benzimidazole system is its inherent planarity. Crystallographic studies on numerous analogues consistently demonstrate that the fused benzene (B151609) and imidazole (B134444) rings form a nearly flat, rigid core.

In the case of 5-Amino-1-methyl-1H-benzimidazole, the benzimidazole core was found to be essentially planar. nih.gov The substituents, in this case, the methyl and amino groups, showed only slight deviations from this plane. nih.gov Similarly, the fused ring system of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one is reported to be essentially planar, with the largest deviation from the mean plane being a mere 0.06(1) Å. nih.gov

Characterization of Intermolecular Interactions

The stability and arrangement of molecules within a crystal are dictated by a delicate balance of various non-covalent interactions. For benzimidazole derivatives, hydrogen bonding, π-π stacking, and van der Waals forces are the primary contributors to the supramolecular architecture.

Hydrogen Bonding Networks (N—H⋯N, C—H⋯N)

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a pivotal role in the crystal packing of benzimidazole derivatives. The presence of both hydrogen bond donors (N-H groups) and acceptors (sp²-hybridized nitrogen atoms) in the benzimidazole core facilitates the formation of robust hydrogen-bonding networks.

In the crystal structure of 5-Amino-1-methyl-1H-benzimidazole, the packing is dominated by two types of intermolecular hydrogen bonds: N—H⋯N and C—H⋯N. nih.gov These interactions link the molecules into a cohesive three-dimensional structure. Studies on other benzimidazole derivatives, such as 2-phenyl-1H-benzo[d]imidazoles, also highlight the importance of C—H⋯N interactions in their crystal packing. rsc.org In related heterocyclic systems, N—H⋯N and C—H⋯O hydrogen bonds have been observed to link molecules into sheets. researchgate.net The formation of these hydrogen bonds significantly influences the physical properties of the compounds, including their melting points and solubility.

π-π Stacking Interactions

The planar, aromatic nature of the benzimidazole ring system makes it highly susceptible to π-π stacking interactions. These interactions, arising from the attractive forces between the electron clouds of adjacent aromatic rings, are a common and significant feature in the crystal structures of benzimidazole analogues.

Theoretical and Computational Chemistry Studies on 5 Chloro 1 Methyl 1h Benzimidazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. DFT calculations provide deep insights into the geometry, stability, and reactivity of compounds like 5-Chloro-1-methyl-1H-benzimidazol-2-amine.

Detailed research findings from DFT studies on benzimidazole (B57391) derivatives reveal crucial information about their molecular properties. The optimized molecular geometry, including bond lengths and angles, can be precisely calculated and shows good agreement with experimental data where available. nih.gov For instance, the N–C single and N=C double bonds within the benzimidazole ring are calculated to be approximately 1.379 Å and 1.316 Å, respectively. nih.gov

Electronic properties are a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap (ΔE) between them is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net For substituted benzimidazoles, the chlorine atoms are often positively charged, while the adjacent carbon atoms are negatively charged, influenced by the electron-withdrawing nature of the imidazole (B134444) portion of the ring system. researchgate.net

Global reactivity descriptors such as electronegativity, chemical hardness, and global softness are also calculated to quantify the molecule's reactivity. researchgate.net These parameters help in understanding the interaction behavior of the molecule in various chemical and biological environments.

| Calculated Parameter | Typical Finding for Benzimidazole Derivatives | Significance |

|---|---|---|

| Optimized Geometry | Planar or near-planar benzimidazole ring system. nih.gov | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Varies based on substituents; lower gap indicates higher reactivity. nih.gov | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Non-zero, indicating a polar molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen atoms; positive potential near amine hydrogens. researchgate.net | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Atomic Charges | Chlorine substituents can lead to positive charges on the halogen and negative charges on adjacent carbons. researchgate.net | Reveals the charge distribution and polar nature of specific bonds. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in analyzing its conformational flexibility and the stability of its interactions with biological targets, such as proteins or nucleic acids. nih.govresearchgate.net

In a typical MD simulation, the ligand-receptor complex, often identified through molecular docking, is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectories of atoms and molecules by integrating Newton's laws of motion. This provides a dynamic view of the complex, revealing how the ligand settles into the binding pocket and how the protein structure might adapt. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation and determine if the complex has reached equilibrium. researchgate.net A stable RMSD value over time suggests a stable binding mode. The RMSF plot highlights the flexibility of different parts of the protein, indicating which residues are rigid and which are more mobile upon ligand binding. researchgate.net Furthermore, MD simulations allow for the detailed tracking of specific intermolecular interactions, such as hydrogen bonds, throughout the simulation period. This analysis can confirm the persistence of key interactions predicted by docking and reveal transient interactions that may also contribute to binding affinity. researchgate.net

| MD Simulation Parameter/Analysis | Typical Application | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assess the stability of the ligand-protein complex over time. researchgate.net | Indicates if the ligand remains stably bound in the active site. |

| Root Mean Square Fluctuation (RMSF) | Measure the flexibility of individual amino acid residues. researchgate.net | Identifies regions of the protein that are affected by ligand binding. |

| Hydrogen Bond Analysis | Track the formation and breaking of hydrogen bonds between the ligand and target. researchgate.net | Reveals the stability and importance of specific hydrogen bonding interactions. |

| Conformational Analysis | Explore the different shapes (conformations) the ligand adopts within the binding site. | Provides insight into the dynamic fit of the ligand to the receptor. |

Molecular Docking Studies for Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used to predict the binding mode of benzimidazole derivatives like this compound to a target protein's active site and to estimate the strength of the interaction, usually represented by a docking score. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. These poses are then evaluated using a scoring function, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode. nih.gov

Docking studies on various benzimidazole derivatives have successfully predicted their interactions with a range of biological targets, including enzymes like urease, kinases, and dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.govresearchgate.net The predicted interactions often involve hydrogen bonds between the amine or imidazole nitrogen atoms of the benzimidazole core and polar residues in the active site. Hydrophobic interactions between the aromatic rings and nonpolar residues, as well as π-π stacking, are also commonly observed. The chloro and methyl substituents on the benzimidazole ring play a significant role in modulating these interactions and influencing binding specificity and affinity. researchgate.netresearchgate.net

| Target Protein | Key Interacting Residues (Example) | Types of Interactions | Predicted Outcome |

|---|---|---|---|

| Urease | Histidine, Aspartic Acid | Hydrogen bonding, metal coordination with Ni(II) ions. nih.gov | Inhibition of enzyme activity. |

| EGFR/BRAF Kinases | Cysteine, Glycine, Aspartic Acid | Hydrogen bonding, hydrophobic interactions. mdpi.com | Potential anticancer activity. |

| Plasmodium falciparum DHFR-TS | Aspartate, Serine, Phenylalanine | Hydrogen bonding with the pyrrolic nitrogen and ketone group, hydrophobic interactions. researchgate.net | Potential antimalarial activity. |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Arginine, Histidine, Lysine | Hydrogen bonding, hydrophobic interactions. mdpi.com | Potential as a direct enzyme inhibitor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzimidazole derivatives, QSAR studies are performed to identify the key molecular features that govern their activity against a specific biological target, such as antifungal or antibacterial efficacy. nih.govijpsr.com

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity represented by logP), electronic properties (e.g., dipole moment), and steric or topological features (e.g., surface area). nih.govijpsr.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. ijpsr.comscirp.org

A statistically significant and validated QSAR model can be used to predict the activity of new, unsynthesized compounds. crpsonline.com Studies on benzimidazole derivatives have shown that properties like lipophilicity (logP), dipole moment, and topological polar surface area (TPSA) are often crucial for their biological activity. nih.govijpsr.comcrpsonline.com For example, higher lipophilicity can favor inhibitory activity in some cases, while increased polarity might negatively influence it. crpsonline.com These models provide valuable insights for the rational design of new derivatives with enhanced potency. crpsonline.com

| Descriptor Type | Example Descriptor | Influence on Activity (General Findings) |

|---|---|---|

| Lipophilicity | logP | Often positively correlated with activity, enhancing membrane permeability. nih.gov |

| Electronic | Dipole Moment (DM) | Can govern the strength of polar interactions with the target. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | A positive correlation can indicate the importance of polar interactions for binding. ijpsr.com |

| Steric | Surface Area Grid (SAG) | Relates to the size and shape of the molecule and its fit within the binding site. nih.gov |

In Silico Predictions of Potential Interaction Profiles

In silico methods are used to predict the potential interaction profiles of drug candidates, including their pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For this compound, these predictions are crucial for early-stage assessment of its drug-likeness and potential liabilities.

Various computational models and software are used to predict these properties based on the molecule's structure. For example, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict if a compound is likely to have good oral absorption. It assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Benzimidazole derivatives are often designed to comply with these rules. rsc.org

Beyond simple rules, more complex models predict specific parameters. Aqueous solubility (LogS), skin permeability (LogKp), and the potential to inhibit important metabolic enzymes like cytochromes P450 are commonly calculated. nih.gov Predictions of toxicity, such as mutagenicity (Ames test), are also a critical part of the in silico safety assessment. acs.org These computational predictions help prioritize which compounds should be synthesized and subjected to more resource-intensive experimental testing. rsc.org

| ADMET Property | Predicted Parameter | Desirable Outcome for a Drug Candidate |

|---|---|---|

| Absorption | Compliance with Lipinski's Rule of Five | Good oral bioavailability. rsc.org |

| Distribution | Plasma Protein Binding | Moderate binding to ensure transport without limiting free drug concentration. |

| Metabolism | CYP450 Inhibition | No significant inhibition of major isoforms to avoid drug-drug interactions. |

| Excretion | Aqueous Solubility (LogS) | Sufficient solubility for formulation and clearance. nih.gov |

| Toxicity | Ames Mutagenicity | Predicted to be non-mutagenic. acs.org |

Prediction of Spectroscopic Data (e.g., NMR)

Computational chemistry can accurately predict spectroscopic data, which is essential for the structural characterization of newly synthesized compounds. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool to complement and confirm experimental findings.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). beilstein-journals.org The calculation provides theoretical chemical shift values for each nucleus in the molecule. These predicted values can then be compared with experimental spectra. A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment of the compound. researchgate.net

These theoretical studies are particularly useful for assigning complex spectra or for distinguishing between isomers. For benzimidazole derivatives, calculations can unambiguously assign the chemical shifts for carbons and protons on the fused ring system, which can be challenging to assign solely based on experimental data, especially in cases of complex substitution patterns or tautomerism. beilstein-journals.org While relativistic corrections may be needed for heavier halogens, calculations for chloro-substituted compounds generally show excellent agreement with experimental results. beilstein-journals.org

| Nucleus | Typical Predicted Chemical Shift Range (ppm) for Benzimidazoles | Factors Influencing the Shift |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Electron-donating/withdrawing nature of substituents, position on the ring. |

| ¹H (N-CH₃) | 3.5 - 4.0 | Electronic environment of the imidazole ring. tandfonline.com |

| ¹H (NH₂) | Variable, depends on solvent and concentration | Hydrogen bonding and exchange rate. |

| ¹³C (Aromatic) | 110 - 150 | Attachment to heteroatoms (N), effect of substituents (Cl). beilstein-journals.org |

| ¹³C (C=N) | > 150 | The unique electronic environment of the C2 carbon in the imidazole ring. |

Homology Modeling for Receptor Binding Site Analysis

When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a reliable theoretical model. This technique is particularly useful for studying the interaction of ligands like this compound with novel or difficult-to-crystallize protein targets.

Homology modeling constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). The process involves identifying a suitable template with a high degree of sequence identity (typically >30%) to the target, aligning the target sequence with the template structure, building the model, and then refining and validating it. nih.gov

| Step in Homology Modeling | Description | Key Consideration/Validation Metric |

|---|---|---|

| Template Selection | Searching a protein database (like PDB) for a known structure with a similar amino acid sequence. | Sequence identity percentage, resolution of the template structure. nih.gov |

| Sequence Alignment | Aligning the target protein's sequence with the template's sequence. | Accuracy of the alignment, especially in loop regions. nih.gov |

| Model Building | Copying the coordinates of the aligned residues from the template to the model and building the non-aligned regions (loops). | Software used (e.g., SWISS-MODEL, Modeller). nih.gov |

| Model Validation | Assessing the quality of the 3D model. | Ramachandran plot analysis, QMEAN score, GMQE value. nih.gov |

| Application | Using the validated model for further studies. | Molecular docking, MD simulations to analyze ligand-receptor interactions. researchgate.net |

Chemical Reactivity and Transformations of 5 Chloro 1 Methyl 1h Benzimidazol 2 Amine

Reactions Involving the Amino Group (Position 2)

The primary amino group at the C2 position is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through acylation, condensation, and other related transformations.

The exocyclic amino group of 5-Chloro-1-methyl-1H-benzimidazol-2-amine readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N-(5-chloro-1-methyl-1H-benzimidazol-2-yl)amides. researchgate.netresearchgate.net This reaction is a standard method for introducing acyl groups onto the 2-amino position. The reaction typically proceeds at room temperature, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov

The lone pair of electrons on the amide nitrogen of the product is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than the starting amine. This prevents over-acylation, leading to high yields of the mono-acylated product. nih.gov The selection of the acylating agent allows for the introduction of a wide variety of functional groups, influencing the properties of the final molecule. A review of reactions on 2-aminobenzimidazoles confirms that acylation with agents like alkyl carbonohalidates yields benzimidazole-2-carbamates. researchgate.net

A key challenge in the acylation of 2-aminobenzimidazoles is the presence of two competing acylation sites: the exocyclic amino group (N-2') and the endocyclic imidazole (B134444) nitrogen (N-3). acs.org However, selective acylation at the desired exocyclic amino group can be achieved under controlled conditions. For instance, studies on similar 2-aminobenzimidazole (B67599) analogues have identified highly selective protocols for acylation at the N-2' site. acs.org

Table 1: Examples of Acylation Reactions

| Reactant 1 | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(5-chloro-1-methyl-1H-benzimidazol-2-yl)acetamide |

| This compound | Benzoyl chloride | N-(5-chloro-1-methyl-1H-benzimidazol-2-yl)benzamide |

| This compound | Acetic anhydride | N-(5-chloro-1-methyl-1H-benzimidazol-2-yl)acetamide |

The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. vulcanchem.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid, with the optimal rate often observed around a pH of 5. vulcanchem.com

These condensation reactions are reversible and can be driven to completion by removing the water formed during the process. The resulting Schiff bases are versatile intermediates themselves and can be used in further synthetic transformations. The reaction is general for a wide range of aldehydes and ketones, allowing for the synthesis of a diverse library of imine derivatives. rsc.org The formation of Schiff bases from heterocyclic amines is a well-established synthetic route. acs.org

The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates under acidic conditions to yield the C=N double bond of the imine. vulcanchem.com

Table 2: Schiff Base Formation via Condensation

| Reactant 1 | Carbonyl Compound | Resulting Schiff Base (Imine) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-5-chloro-1-methyl-1H-benzimidazol-2-amine |

| This compound | Acetone | N-(propan-2-ylidene)-5-chloro-1-methyl-1H-benzimidazol-2-amine |

| This compound | 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-5-chloro-1-methyl-1H-benzimidazol-2-amine |

Reactions at the Benzimidazole (B57391) Nitrogen Atoms (N1 and N3)

The benzimidazole ring contains two nitrogen atoms, N1 and N3. In this compound, the N1 position is already substituted with a methyl group. The remaining N3 nitrogen, however, possesses a lone pair of electrons and can participate in various reactions.

While the N1 position is methylated, the N3 nitrogen can be a site for further alkylation, although this is less common than reactions at the exocyclic amino group. Alkylation of the endocyclic nitrogen typically requires specific conditions. For example, the direct alkylation of 1º or 2º-amines can be complex due to the product amine also being nucleophilic, potentially leading to multiple alkylations. nih.gov

In the context of benzimidazoles, alkylation can occur at the ring nitrogens. Studies on related benzimidazole systems show that alkylation reactions can be directed to the nitrogen atoms of the heterocyclic ring using various alkylating agents under basic conditions. derpharmachemica.comresearchgate.net For instance, the alkylation of 2-chlorobenzimidazole (B1347102) with 6-chloro-2-hexanone (B157210) occurs in the presence of potassium carbonate in DMF. niscpr.res.in A review on 2-aminobenzimidazoles indicates that methylation with dimethyl sulfate (B86663) can lead to 1,3-dimethyl-2-methyliminobenzimidazole, demonstrating that both endocyclic and exocyclic nitrogens can be alkylated. researchgate.net

The nitrogen atoms of the benzimidazole core, in conjunction with the exocyclic amino group, can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve bifunctional reagents that react with both the endocyclic and exocyclic nitrogens, or with the amino group and an adjacent ring carbon.

One common strategy involves the reaction of 2-aminobenzimidazoles with β-dicarbonyl compounds, which can lead to the formation of fused pyrimido[1,2-a]benzimidazole (B3050247) systems. researchgate.net For example, the reaction with ethyl acetoacetate (B1235776) can yield tetrahydropyrimido[1,2-a]benzimidazole derivatives. researchgate.net Other approaches include iodine-promoted cyclization reactions which are mild and have broad substrate scopes for creating complex benzimidazole-based structures. acs.orgnih.gov Copper-catalyzed domino reactions involving o-haloanilines and carbodiimides also provide an efficient route to various 2-aminobenzimidazole derivatives, which can be precursors to fused systems. acs.org

Table 3: Examples of Cyclization Reactions

| Reactant 1 | Reagent | Fused Product Type |

|---|---|---|

| 2-Aminobenzimidazole (analogous substrate) | Ethyl acetoacetate | Pyrimido[1,2-a]benzimidazole |

| 2-Aminobenzimidazole (analogous substrate) | Malonyl dichloride | Pyrimido[1,2-a]benzimidazole-dione |

Transformations of the Chloro Substituent (Position 5)

The chlorine atom at position 5 of the benzimidazole ring is attached to an aromatic carbon and is generally unreactive towards simple nucleophilic substitution. However, its reactivity can be enhanced under specific conditions, primarily through nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halide). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the benzimidazole ring system itself influences the electron density of the benzene (B151609) ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success. The subsequent loss of the chloride ion restores the aromaticity of the ring. libretexts.org

Heterocyclic systems like pyridine are known to be more reactive towards SNAr than benzene. wikipedia.org While direct examples for the target molecule are not abundant, reactions on related 2-chloro-5,6-dihalobenzimidazoles demonstrate that the halo substituents on the benzene ring can be involved in transformations, although often the reactivity at other sites is more pronounced. nih.gov The transformation of the chloro group typically requires strong nucleophiles (e.g., alkoxides, thiolates, or amines) and may require elevated temperatures or the use of a catalyst.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Reactant 1 | Nucleophile | Potential Product |

|---|---|---|

| This compound | Sodium methoxide (B1231860) (CH₃ONa) | 5-Methoxy-1-methyl-1H-benzimidazol-2-amine |

| This compound | Sodium hydrosulfide (B80085) (NaSH) | 1-Methyl-2-amino-1H-benzimidazole-5-thiol |

| This compound | Ammonia (NH₃) / High T, P | 1-Methyl-1H-benzimidazole-2,5-diamine |

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution in this compound is the exocyclic amino group (-NH2). The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

N-Alkylation and N-Acylation: The primary amine can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions lead to the formation of secondary or tertiary amines and amides, respectively. The reaction proceeds via a standard nucleophilic substitution mechanism where the amino group attacks the electrophilic carbon of the alkyl or acyl group. chemguide.co.uklibretexts.org The presence of the electron-donating N-methyl group and the benzimidazole ring can enhance the nucleophilicity of the exocyclic amine compared to a simple aniline.

Reaction with Aldehydes and Ketones: In a reaction characteristic of primary amines, this compound can condense with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate followed by dehydration.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Reaction Type | Reagent Example | Predicted Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 5-Chloro-1-methyl-N-methyl-1H-benzimidazol-2-amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)acetamide |

| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-5-chloro-1-methyl-1H-benzimidazol-2-amine |

Redox Chemistry and Oxidation/Reduction Processes

The redox chemistry of this compound is not extensively documented in the literature. However, the potential for oxidation and reduction can be inferred from the functional groups present in the molecule.

Oxidation: The exocyclic amino group is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the primary amine to nitroso, nitro, or even lead to coupling reactions forming azo compounds. The benzimidazole ring itself is a heterocyclic aromatic system and is generally stable to oxidation, but under harsh conditions, degradation of the ring could occur. In the synthesis of some benzimidazole derivatives, oxidizing agents like sodium metabisulfite (B1197395) have been used in condensation reactions, highlighting the role of redox processes in the formation of the core structure. nih.gov

Reduction: The chloro group on the benzimidazole ring can be removed via reductive dehalogenation. This is often achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. The benzimidazole ring is generally resistant to reduction under mild conditions. However, under more vigorous conditions, such as with strong reducing agents like lithium aluminum hydride, the aromatic system could potentially be reduced.

Electrochemical Behavior: The electrochemical properties of this compound are likely to involve both oxidation and reduction processes. The amino group would be the primary site of oxidation, while the chloro group could be a site for electrochemical reduction. The exact potentials for these processes would require experimental determination through techniques like cyclic voltammetry.

Table 2: Potential Redox Reactions of this compound

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation of Amino Group | Strong Oxidizing Agent (e.g., KMnO₄) | 5-Chloro-1-methyl-2-nitro-1H-benzimidazole |

| Reductive Dehalogenation | H₂/Pd-C | 1-Methyl-1H-benzimidazol-2-amine |

Tautomerism and its Implications for Reactivity

An important aspect of the chemistry of 2-aminobenzimidazoles is the existence of tautomeric forms. This compound can exist in equilibrium between the amino form and the imino form. youtube.comyoutube.compbworks.com

Amino Tautomer: This is the form where the exocyclic nitrogen is a primary amine (-NH₂).

Imino Tautomer: In this form, a proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an exocyclic imine (=NH) and an endocyclic secondary amine.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the benzimidazole ring. For many 2-aminobenzimidazoles, the amino form is generally considered to be the more stable tautomer in most solvents. capes.gov.br Theoretical studies on related 2-amino-2-imidazoline systems have shown the amino tautomer to be more stable than the imino tautomer. capes.gov.br The N-methyl group at position 1 prevents tautomerization involving that specific nitrogen atom, simplifying the possible tautomeric equilibria.

The existence of these tautomers has significant implications for the reactivity of the compound. While the amino form is a strong nucleophile at the exocyclic nitrogen, the imino tautomer presents a different reactivity profile. The imine nitrogen is less nucleophilic, and the endocyclic secondary amine could potentially react with electrophiles. The tautomeric equilibrium means that the compound can react through either form, depending on the reaction conditions and the nature of the attacking reagent. For instance, in reactions where proton transfer is a key step, the accessibility of the imino tautomer could play a crucial role in the reaction mechanism.

Table 3: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Amino | This compound | Exocyclic primary amine (-NH₂), Aromatic benzimidazole ring |

| Imino | 5-Chloro-1-methyl-1,3-dihydro-2H-benzimidazol-2-imine | Exocyclic imine (=NH), Endocyclic secondary amine, Non-aromatic diene system in the six-membered ring |

Mechanistic Investigations of Molecular Interactions of Benzimidazole Derivatives with Biological Targets

Nucleic Acid Binding Mechanisms

Benzimidazole (B57391) derivatives are known to interact with DNA through various non-covalent binding modes, which underlies many of their biological activities, including their anticancer properties. These interactions primarily involve intercalation, minor groove binding, and hydrogen bonding.

DNA Intercalation: Planar Aromatic Ring Stacking

Intercalation is a mode of DNA binding where a planar, aromatic molecule inserts itself between the stacked base pairs of the DNA double helix. nih.gov The planar, conjugated π-system of the benzimidazole scaffold makes it a suitable candidate for such interactions. nih.govnih.gov This stacking between the compound and the DNA bases leads to significant π-electron overlap. nih.gov

This mode of interaction is often observed with metal complexes of benzimidazole-based ligands. nih.govresearchgate.net For example, copper(II) complexes with Schiff bases of benzimidazole have been shown to bind to DNA via a partial intercalation mode. researchgate.net The strength of these stacking interactions can be assessed spectroscopically, where the magnitude of hypochromism (a decrease in absorbance) reflects the binding strength. nih.gov Molecular dynamics simulations have also corroborated these findings, showing face-to-face π-stacking between benzimidazole rings and DNA bases like thymine. nih.gov

Minor Groove Binding

Many benzimidazole derivatives function as DNA minor groove binders, a class of small molecules that fit into the narrower groove of the DNA double helix. rsc.orgresearchgate.netnih.gov These agents are typically crescent-shaped, allowing them to complement the helical curvature of the minor groove. nih.govnih.gov Binding is often preferential for A/T (adenine-thymine) rich sequences, where the minor groove is narrower and presents a favorable environment for tight binding. nih.govnih.gov

The interaction is stabilized by a combination of factors, including the shape of the molecule, electrostatic interactions driven by positive charges on the compound, and the formation of hydrogen bonds. nih.gov The dicationic nature of some benzimidazole-diamidine derivatives enhances electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.gov The flexible nature of the bis-benzimidazole ring has been specifically explored in the design of DNA topoisomerase inhibitors that function via minor groove binding. researchgate.net For instance, the compound MS-247 was designed with a netropsin-like moiety to facilitate DNA minor groove binding. nih.gov

Receptor Antagonism Mechanisms

Angiotensin II - AT1 Receptor Antagonism

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and the Angiotensin II receptor type 1 (AT1) is a key component of this system. ntnu.no Blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension. wikipedia.org Several non-peptide AT1 receptor blockers, known as "sartans," feature a benzimidazole core, with Candesartan being a notable example. wikipedia.org These drugs act as antagonists, preventing the binding of the endogenous ligand Angiotensin II and thereby inhibiting its hypertensive effects. nih.gov

While direct experimental studies on the interaction of 5-Chloro-1-methyl-1H-benzimidazol-2-amine with the AT1 receptor are not extensively documented in the reviewed literature, the binding modes of other benzimidazole-based antagonists provide a framework for understanding its potential interactions. The key structural features for AT1 receptor antagonism by benzimidazole derivatives generally include a heterocyclic ring system, an alkyl side chain, and an acidic group. ingentaconnect.com

The molecular recognition of benzimidazole antagonists by the AT1 receptor is a multifactorial process involving a combination of interactions. The biphenyl tetrazole moiety, common in many sartans, is known to interact with a hydrophobic pocket within the receptor. For benzimidazole-containing antagonists, the benzimidazole nucleus itself plays a crucial role in anchoring the molecule within the binding site. wikipedia.org

Table 1: Potential Molecular Interactions of this compound with the AT1 Receptor

| Functional Group | Position | Potential Interaction Type | Potential Interacting Receptor Residues |

| 2-Amino | 2 | Hydrogen Bonding | Ser, Thr, Asn, Gln, Asp, Glu |

| 5-Chloro | 5 | Hydrophobic/Halogen Bonding | Leu, Val, Ile, Phe, Trp |

| 1-Methyl | 1 | Hydrophobic | Ala, Val, Leu, Ile |

| Benzimidazole Core | - | π-π Stacking/Hydrophobic | Phe, Tyr, Trp, His |

Neuropeptide Y Y1 Receptor Antagonism

Neuropeptide Y (NPY) is a neurotransmitter that plays a significant role in various physiological processes, including the regulation of food intake, anxiety, and blood pressure, primarily through the Y1 receptor. opnme.comopnme.com Consequently, NPY Y1 receptor antagonists have been investigated as potential therapeutic agents for obesity and other disorders. nih.gov The benzimidazole scaffold has also been explored for the development of NPY Y1 receptor antagonists.

Similar to the AT1 receptor, the binding of benzimidazole derivatives to the NPY Y1 receptor is governed by a combination of molecular interactions. While specific data for this compound is not available, the general principles of ligand recognition by the Y1 receptor can be applied. The Y1 receptor is a G-protein coupled receptor (GPCR) with a transmembrane binding pocket.

The interaction of antagonists with the Y1 receptor often involves key interactions with specific amino acid residues. For instance, mutagenesis studies have highlighted the importance of certain residues in the transmembrane helices for ligand binding. The aromatic nature of the benzimidazole ring in "this compound" could facilitate π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the Y1 receptor's binding site.

Table 2: Postulated Molecular Interactions of this compound with the NPY Y1 Receptor

| Functional Group | Position | Potential Interaction Type | Potential Interacting Receptor Residues |

| 2-Amino | 2 | Hydrogen Bonding | Asp, Glu, Asn, Gln |

| 5-Chloro | 5 | Hydrophobic | Val, Leu, Ile, Met |

| 1-Methyl | 1 | van der Waals/Hydrophobic | Ala, Pro, Val |

| Benzimidazole Core | - | π-π Stacking/Hydrophobic | Phe, Tyr, Trp |

General Principles of Molecular Recognition (Hydrogen Bonds, Hydrophobic Interactions, Charge Transfer)

The binding of a small molecule ligand like a benzimidazole derivative to its biological target is a dynamic process governed by the principles of molecular recognition. This process relies on a variety of non-covalent interactions that collectively determine the affinity and specificity of the binding.

Hydrogen Bonds: These are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). unina.it In the context of benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. scbt.com For "this compound," the 2-amino group provides both a hydrogen bond donor (the N-H protons) and an acceptor (the lone pair on the nitrogen), making it a critical determinant of its binding capabilities. nih.gov

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their contact with water. The aromatic benzimidazole ring and any alkyl or halogen substituents are hydrophobic in nature. scbt.com The 5-chloro and 1-methyl groups of "this compound" would contribute to hydrophobic interactions with nonpolar amino acid residues in the binding pockets of receptors like AT1 and Y1. scbt.com

Table 3: Summary of General Molecular Recognition Principles for Benzimidazole Derivatives

| Interaction Type | Description | Role of Benzimidazole Scaffold |

| Hydrogen Bonds | Directional interaction between H-bond donor and acceptor. unina.it | The imidazole nitrogens can act as acceptors, and amino/hydroxyl substituents can act as donors/acceptors. scbt.comnih.gov |

| Hydrophobic Interactions | Association of nonpolar groups in aqueous solution. | The aromatic rings and nonpolar substituents engage with hydrophobic pockets of the receptor. scbt.comscbt.com |

| Charge Transfer | Interaction between electron donor and acceptor molecules. | The π-system of the benzimidazole ring can participate as either a donor or an acceptor depending on substituents. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzimidazole ring can stack with aromatic amino acid residues like Phe, Tyr, and Trp. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall binding by ensuring a close fit between the ligand and the receptor surface. |

Structure Activity Relationship Sar Studies of 5 Chloro 1 Methyl 1h Benzimidazol 2 Amine Derivatives

Impact of Substituent Position and Nature on Benzimidazole (B57391) Core Activity (N1, C2, C5, C6)

The functionalization at key positions of the benzimidazole ring is a primary determinant of biological activity. nih.govnih.gov The specific substituent and its location govern the molecule's interaction with receptor binding sites.

N1 Position: The substitution at the N1 position significantly impacts activity. The presence of a methyl group, as in the parent compound, is a common feature in many active derivatives. tandfonline.com Studies on other benzimidazoles have shown that incorporating a benzyl (B1604629) group at the N1-position can enhance anti-inflammatory action. nih.gov Furthermore, the introduction of polar substituents like a chlorine atom at this position has been found to enhance binding affinity in certain contexts.

C2 Position: The C2 position is highly amenable to modification and crucial for activity. The 2-amino group of the parent compound is a key feature. SAR studies show that substituting this position with various groups can drastically alter the biological effect. nih.govresearchgate.net For instance, attaching anilines, pyridinyl groups, or even larger heterocyclic systems can confer potent anti-inflammatory or antihistaminic properties. nih.govresearchgate.net The nature of the linker between the benzimidazole core and the C2-substituent is also vital; for example, an amide bridge has been found to be essential for inhibitory activity against certain kinases. nih.gov

C5 and C6 Positions: The electronic properties of substituents on the benzene (B151609) portion of the core, particularly at the C5 and C6 positions, are critical. The chlorine at C5 in the parent compound is an example of halogenation that influences activity. The introduction of a nitrile group at the C6 position has been shown to result in excellent inhibition of Janus kinase 3 (JAK3). nih.gov Conversely, incorporating electron-withdrawing groups at the C6 position has been observed to reduce anti-inflammatory activity in some series. nih.gov In other cases, electron-donating groups like methoxy (B1213986) at the C5(6) position were found to increase cytotoxic activity. researchgate.net

Table 1: Influence of Substituent Position on Benzimidazole Activity

| Position | Type of Substituent | Observed Effect | Citation(s) |

|---|---|---|---|

| N1 | Methyl group | Common in active compounds | tandfonline.com |

| N1 | Benzyl group | Enhanced anti-inflammatory action | nih.gov |

| C2 | Substituted anilines | Potent anti-inflammatory activity | nih.gov |

| C2 | Amide linker | Essential for some kinase inhibition | nih.gov |

| C5 | Halogen (e.g., Chlorine) | Modulates activity (see section 8.4) | nih.gov |

| C6 | Nitrile group | Potent JAK3 inhibition | nih.gov |

| C6 | Electron-withdrawing groups | Reduced anti-inflammatory activity | nih.gov |

| C5(6) | Electron-donating groups | Increased cytotoxic activity | researchgate.net |

Electronic Effects of Substituents (e.g., Electron-Donating Groups)

The electronic landscape of the benzimidazole ring system, modulated by its substituents, is a key factor in its biological interactions. The benzimidazole scaffold itself is an electron-rich aromatic system. researchgate.netrsc.org This property allows it to engage in various non-covalent interactions, including π–π stacking and hydrogen bonding, with biological targets. rsc.orgresearchgate.net

The nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can fine-tune this electronic character.

Electron-Donating Groups (EDGs): In some studies, EDGs such as hydroxyl (-OH), methoxy (-OCH₃), and dimethylamino (-N(CH₃)₂) have been shown to enhance cytotoxic activity when placed on a phenyl group at the C2 position. researchgate.net This suggests that increasing the electron density of the aromatic system can be beneficial for certain biological endpoints.

Electron-Withdrawing Groups (EWGs): The effect of EWGs is highly context-dependent. In some instances, EWGs like nitro (-NO₂) and trifluoromethyl (-CF₃) on a C2-phenyl ring led to a decrease in inhibitory activity. researchgate.net However, in other studies focused on antimicrobial properties, the presence of EWGs like fluorine, chlorine, or a nitro group on an attached aromatic ring was found to be responsible for increased activity. researchgate.net Similarly, a nitrile group (a potent EWG) at the C6 position of the benzimidazole core itself was found to be crucial for potent inhibition of specific enzymes. nih.gov

Steric and Hydrophobic Contributions to Receptor/Enzyme Binding

The three-dimensional shape (steric properties) and water-repelling nature (hydrophobicity) of substituents are critical for how a benzimidazole derivative fits into the binding site of a protein or enzyme.

Hydrophobic Interactions: Many receptor binding sites have lipophilic (hydrophobic) pockets. Substituents that can favorably interact with these pockets can significantly enhance binding affinity and potency. For instance, a butyl chain at the C2-position was found to help a derivative bind tightly within a lipophilic receptor pocket. The hydrophobic nature of substituents is a major contributing factor to the stabilization of compounds within the active sites of proteins.

Influence of Halogenation (e.g., Chlorine at Position 5) on Activity

The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's properties. In benzimidazole derivatives, halogenation can impact activity through various mechanisms, including altering electronic properties and lipophilicity.

The chlorine atom at the C5 position of the parent compound is a key feature. Studies on related compounds have shown that halogenation can be beneficial for activity. For example, some of the most promising antimicrobial benzimidazoles feature 5-halo substituents. SAR studies have also indicated that the presence of electron-withdrawing groups like chlorine on attached aromatic rings can increase antimicrobial activity. researchgate.net

However, the influence of halogenation can be subtle. Theoretical investigations have suggested that while halogenation with fluorine, chlorine, and bromine does affect the molecule's electronic properties, its effect can sometimes be less significant than other factors, such as the polarity of the surrounding environment (solvent).

Table 2: Effect of Halogenation on Benzimidazole Derivatives

| Halogen Position | Halogen Type | Observed Effect | Citation(s) |

|---|---|---|---|

| Position 5 | Halo-substituents | Found in promising antimicrobial candidates | |

| Attached Aryl Ring | Cl, F, Br | Increased antimicrobial activity | researchgate.net |

| General | F, Cl, Br | Modulates electronic properties, but effect can be context-dependent |

Tautomerism and its Role in Potency

Benzimidazole exists in a dynamic equilibrium between two tautomeric forms, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). This phenomenon is known as annular tautomerism. When the benzimidazole ring is asymmetrically substituted at positions like C5 or C6, the two tautomers are non-identical and can possess different physicochemical properties.

Specific Structural Motifs Enhancing Activity (e.g., Pyrrolic Nitrogen, Ketone of Propenone, Amidino Groups)

The incorporation of specific structural motifs into the benzimidazole scaffold is a proven strategy for enhancing biological activity. These motifs can introduce new interaction points, such as hydrogen bond donors/acceptors or charged groups, that improve binding to the biological target.

Pyrrolic Nitrogen: The benzimidazole core contains two nitrogen atoms: one is a pyridine-like (N3) and the other is a pyrrole-like (N1-H) nitrogen. The pyrrole-like nitrogen, with its associated proton, is a crucial hydrogen bond donor. This ability to form hydrogen bonds is a fundamental aspect of how benzimidazoles interact with a wide range of biological targets. researchgate.net

Ketone of Propenone: Chalcones, which contain a propenone (α,β-unsaturated ketone) linker, have been combined with the benzimidazole scaffold to create hybrid molecules. SAR studies on these 1H-benzimidazolyl-chalcone derivatives revealed that lipophilicity and electronic properties play a significant role in their anticancer activity. researchgate.net The ketone group can act as a hydrogen bond acceptor, contributing to target binding.

Amidino Groups: Amidino-substituted benzimidazole derivatives have been investigated as potent enzyme inhibitors. researchgate.net The amidino group (-C(=NH)NH₂) is basic and exists in a protonated, cationic form at physiological pH. This positive charge allows for strong electrostatic or hydrogen bonding interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target protein, which can lead to high-affinity binding and potent inhibition. However, this cationic charge can also present bioavailability challenges. nih.gov

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, often quantified as the partition coefficient (log P), is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. This property is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and target engagement.

Optimizing Binding Affinity and Selectivity through Structural Modifications

The optimization of binding affinity and selectivity of derivatives based on the 5-Chloro-1-methyl-1H-benzimidazol-2-amine scaffold is a critical aspect of medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies have systematically explored how modifications to this core structure influence interactions with biological targets. rroij.com The benzimidazole nucleus is a versatile scaffold, and substitutions at various positions, including the N-1, C-2, C-5, and C-6 positions, can significantly impact the pharmacological activity of the resulting compounds. nih.gov

Research into the development of novel inhibitors for Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4) and Member 5 (TRPC5) has provided significant insights into the SAR of 2-aminobenzimidazole (B67599) derivatives. nih.gov These studies are particularly relevant as they have explored modifications analogous to the this compound structure.

Initial screening identified n-butyl-1H-benzimidazol-2-amine as a hit compound for TRPC4β channel inhibition. nih.gov Subsequent structural modifications aimed to improve potency and selectivity. The 2-aminobenzimidazole moiety was identified as an essential scaffold for activity. nih.gov

Key findings from these optimization studies include: